1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S2/c1-13(2)12-24(21,22)15-10-17(11-15)16(18)8-9-23(19,20)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAHZQFIZRJSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound characterized by an azetidine ring and dual sulfonyl groups. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's reactivity is influenced by the electrophilic nature of its carbonyl group and the nucleophilic characteristics of the azetidine nitrogen, which may facilitate interactions with biological targets.
Structural Features
The compound consists of:
- An azetidine ring , a four-membered nitrogen-containing heterocycle.
- A propanone core with both isobutylsulfonyl and phenylsulfonyl substituents.
This combination enhances its pharmacological profile, potentially leading to improved efficacy in therapeutic applications compared to other azetidine derivatives.
Biological Activities
Research indicates that compounds containing azetidine rings and sulfonyl groups exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against cancer cell lines, particularly breast cancer cells (e.g., MCF-7) using MTT assays. The presence of sulfonamide groups is believed to enhance these activities by improving interaction with biological targets .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The sulfonyl groups may interact with specific enzymes, inhibiting their activity and disrupting cellular processes.
- Cell Signaling Interference : The compound may modulate signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
Research Findings
A summary of relevant studies includes:
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating a series of related compounds, those with similar structural motifs demonstrated enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen. This suggests that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Potential
Research into azetidine derivatives has indicated potential antimicrobial properties. Compounds structurally related to this compound have shown activity against various pathogens, warranting further investigation into its efficacy in clinical settings.
Comparison with Similar Compounds
Key Structural Differences :
- The isobutylsulfonyl group enhances lipophilicity compared to smaller alkyl or aryl sulfonyl substituents, which may influence membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with sulfonylation of azetidine derivatives followed by coupling with phenylsulfonyl precursors. For example, sulfonylation of 3-isobutylazetidine using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) ensures controlled reactivity. Purification via high-pressure liquid chromatography (HPLC) or recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. Characterization via -NMR and -NMR confirms structural integrity, while mass spectrometry validates molecular weight .
| Synthesis Optimization Parameters |
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| Solvent System |
| Purification Method |
| Yield Improvement |
Q. How can spectroscopic techniques distinguish between structural isomers or byproducts in this compound?
- Methodology : -NMR is used to identify proton environments, particularly the azetidine ring (δ 3.5–4.5 ppm) and sulfonyl groups (no direct protons). IR spectroscopy detects sulfonyl S=O stretches (~1350–1150 cm). High-resolution mass spectrometry (HRMS) differentiates isomers by exact mass. For example, a byproduct with misplaced sulfonyl groups would show distinct fragmentation patterns .
Q. What solvent systems are optimal for assessing solubility and stability in vitro?
- Methodology : Solubility is tested in dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS). Stability studies (24–72 hours) use HPLC to monitor degradation. For hydrophobic compounds, co-solvents like polyethylene glycol (PEG-400) may enhance solubility. Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Advanced Research Questions
Q. How can molecular docking studies predict the pharmacological targets of this compound?
- Methodology : Computational tools (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., kinases or GPCRs). The azetidine and sulfonyl groups are key for hydrogen bonding with active sites. Validation involves comparing docking scores (e.g., binding energy ≤ -7 kcal/mol) with in vitro IC values. Discrepancies may arise from solvation effects not accounted for in silico .
| Docking Parameters |
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| Protein Preparation |
| Grid Box Size |
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Q. What experimental designs address contradictions in reported biological activity data?
- Methodology : Use a standardized assay protocol across labs (e.g., fixed ATP concentration in kinase assays). Replicate studies under controlled conditions (temperature, humidity) to isolate variables. Meta-analysis of IC values identifies outliers due to assay sensitivity (e.g., fluorescence quenching by sulfonyl groups). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can environmental fate studies evaluate ecological risks of this compound?
- Methodology : Follow OECD guidelines for biodegradation (OECD 301) and bioaccumulation (log via shake-flask method). Hydrolysis studies (pH 4–9, 25–50°C) assess stability. Ecotoxicity is tested using Daphnia magna (48-hour LC) and algae (72-hour growth inhibition). Computational tools (EPI Suite) predict persistence in soil/water .
| Environmental Parameters |
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| Hydrolysis Half-Life (pH 7) |
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| Algal EC |
Methodological Considerations
- Contradiction Resolution : Conflicting solubility data may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
- Data Reproducibility : Share raw spectral data (NMR, MS) via public repositories (e.g., PubChem) to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
